Cas no 1910-41-4 (FADH)

FADH structure
FADH structure
Nombre del producto:FADH
Número CAS:1910-41-4
MF:C27H35N9O15P2
Megavatios:787.565627336502
CID:142746
PubChem ID:446013

FADH Propiedades químicas y físicas

Nombre e identificación

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phos
    • flavin adenine dinucleotide fully reduced neutral
    • Riboflavin5'-(trihydrogen diphosphate), 1,5-dihydro-, P'&reg
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferr
    • [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentoxy]-hydroxy-phosphoryl] hydrogen phosphate
    • 1,5-dihydro-FAD
    • 5'-ester with adenosine
    • FADH
    • Reduced flavine 2 adenine dinucleotide
    • FADH
    • Dihydro-FAD
    • Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
    • Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (8CI)
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'→5'-ester with adenosine
    • flavin adenine dinucleotide (reduced)
    • Benzo[gr]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
    • 1,5-dihydro-Riboflavin 5'-(trihydrogen diphosphate) P'->5'-ester with adenosine
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine
    • 1,5-dihydro-P-5-ester with adenosine
    • C01352
    • Q27102690
    • CHEBI:17877
    • adenosine 5'-{3-[D-ribo-5-(7,8-dimethyl-2,4-dioxo-1,2,3,4,5,10-tetrahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen diphosphate}
    • Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
    • Dihydro-FAD
    • SCHEMBL4363188
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • adenosine 5'-(3-{D-ribo-5-[7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl]-2,3,4-trihydroxypentyl} dihydrogen diphosphate)
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,
    • C27H35N9O15P2
    • DTXSID301343006
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
    • 1910-41-4
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
    • Reduced flavine adenine dinucleotide
    • Q27113979
    • Adenosine pyrophosphate 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • DIHYDROFLAVINE-ADENINE DINUCLEOTIDE
    • flavin adenine dinucleotide reduced
    • FADH2
    • Benzo[g]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
    • Adenosine 5-(trihydrogen pyrophosphate)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • C27-H35-N9-O15-P2
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}(hydroxy)phosphoryl)oxy]phosphinic acid
    • Adenosine pyrophosphate, 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
    • Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine (9CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
    • Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
    • Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
    • [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferred name)
    • 1,5-dihydro-FAD(2-)
    • (2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
    • dihydroflavin adenine dinucleotide(2-)
    • 1,5-dihydro-FAD dianion
    • FADH2 dianion
    • dihydroflavin adenine dinucleotide dianion
    • FADH(2)
    • Renchi: InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/p-2
    • Clave inchi: YPZRHBJKEMOYQH-UHFFFAOYSA-L
    • Sonrisas: OC(C(C(CN1C2C=C(C(=CC=2NC2C(NC(NC1=2)=O)=O)C)C)O)O)COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1O)(=O)[O-])(=O)[O-]

Atributos calculados

  • Calidad precisa: 787.17278544g/mol
  • Masa isotópica única: 787.17278544g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 11
  • Recuento de receptores de enlace de hidrógeno: 21
  • Recuento de átomos pesados: 53
  • Cuenta de enlace giratorio: 13
  • Complejidad: 1520
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 356Ų
  • Xlogp3: -4.8

FADH Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1R:R:H2, C:9027-05-8, C:2460646-90-4, S:H2O, 42 h, 20-30°C, pH 8
Referencia
E. coli Nickel-Iron Hydrogenase 1 Catalyses Non-native Reduction of Flavins: Demonstration for Alkene Hydrogenation by Old Yellow Enzyme Ene-reductases
By Joseph Srinivasan, Shiny et al, Angewandte Chemie, 2021, 60(25), 13824-13828

Synthetic Routes 2

Condiciones de reacción
1.1R:O2, C:37256-83-0, C:1910-41-4, S:Me(CH2)10Me, S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
Referencia
Development of a high performance electrochemical cofactor regeneration module and its application to the continuous reduction of FAD
By Ruinatscha, Reto et al, Journal of Molecular Catalysis B: Enzymatic, 2014, 103, 100-105

FADH Raw materials

FADH Preparation Products

Proveedores recomendados
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
上海贤鼎生物科技有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd